

Unraveling the Core Mechanism of SAR407899: A Technical Guide

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Compound of Interest

Compound Name: SAR407899

Cat. No.: B1681456

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SAR407899 is a potent and highly selective, ATP-competitive inhibitor of Rho-kinase (ROCK), a serine/threonine kinase that plays a pivotal role in a multitude of cellular functions. This technical guide delves into the core mechanism of action of **SAR407899**, presenting key experimental data, detailed protocols, and visual representations of its engagement with the RhoA/ROCK signaling pathway.

Core Mechanism: Competitive Inhibition of Rho-Kinase

SAR407899 exerts its pharmacological effects by directly competing with ATP for the binding site on the catalytic domain of ROCK. This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating a variety of cellular processes. The primary downstream effector of the small GTPase RhoA, ROCK, is integral to signal transduction pathways that govern smooth muscle contraction, actin cytoskeleton organization, cell motility, and proliferation. By inhibiting ROCK, **SAR407899** effectively attenuates these processes, which are often dysregulated in cardiovascular diseases.

Quantitative Profile of SAR407899

The potency and selectivity of **SAR407899** have been characterized across various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of **SAR407899** and Comparators

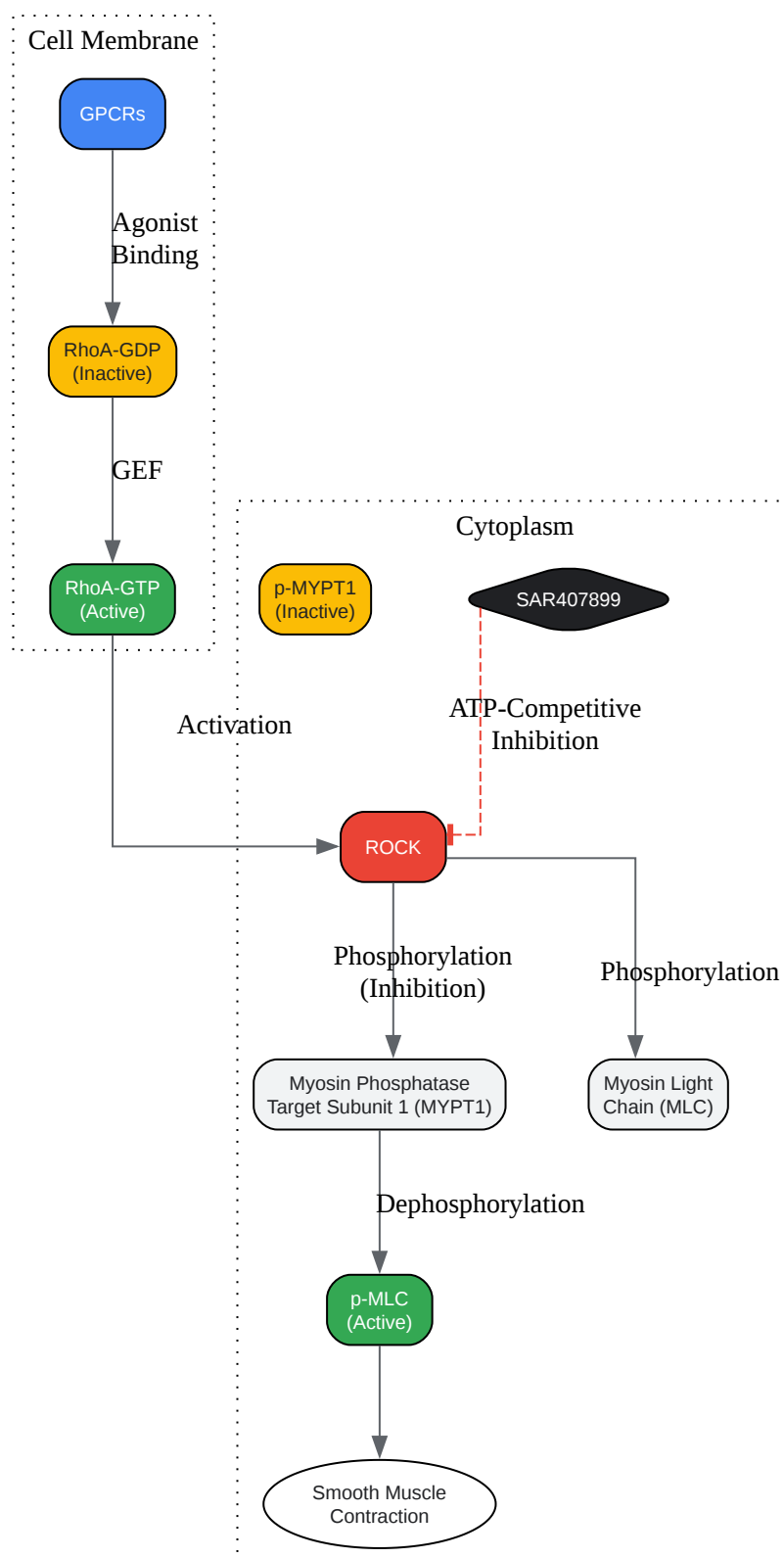
Compound	Target	Species	Ki (nM)	IC50 (nM)
SAR407899	ROCK2	Human	36 ± 4[1]	135[2][3]
ROCK2	Rat	41 ± 2[1]	-	
ROCK1	Human	-	276 ± 26[3]	
Y-27632	ROCK2	Human	114 ± 11[1]	-
Fasudil	ROCK2	Human	271 ± 14[1]	-

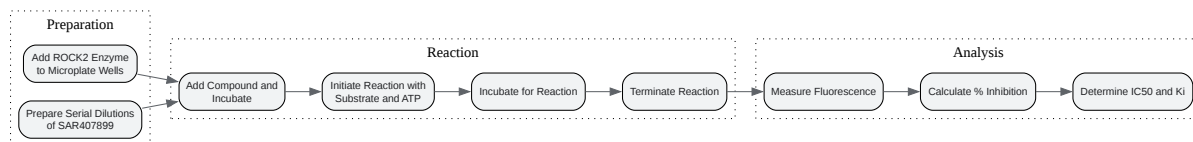
Table 2: Cellular Activity of **SAR407899**

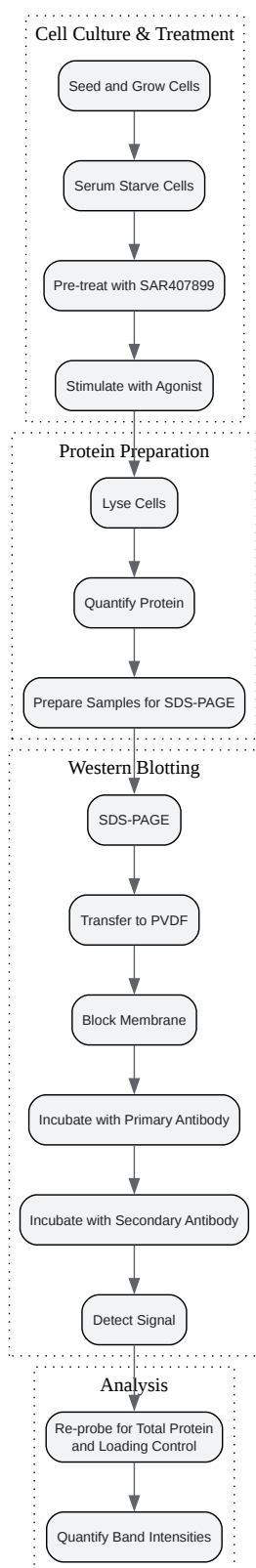
Assay	Cell Line/Tissue	Stimulus	Effect	IC50 (nM)
MYPTT696 Phosphorylation	HeLa Cells	Phenylephrine (5 µmol/L)	Inhibition	-
Stress Fiber Formation	Human Umbilical Vein Endothelial Cells (HUVECs)	Thrombin	Inhibition	-
Cell Proliferation	-	Platelet-Derived Growth Factor (PDGF)	Inhibition	5.0 ± 1.3 µM[3]
Chemotaxis	THP-1	Monocyte Chemotactic Protein-1 (MCP-1)	Inhibition	2.5 ± 1.0 µM[3]
Vasorelaxation	Isolated Arteries (various species and vascular beds)	Pre-contracted	Relaxation	122 to 280[4]

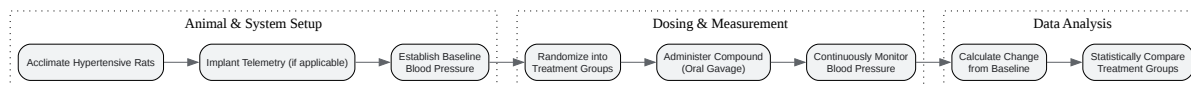
Signaling Pathway and Mechanism of Action

The canonical RhoA/ROCK pathway is initiated by the activation of the small GTPase RhoA, often triggered by G-protein coupled receptors (GPCRs). Activated RhoA (RhoA-GTP) then binds to and activates ROCK. **SAR407899** intervenes at this critical juncture.









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